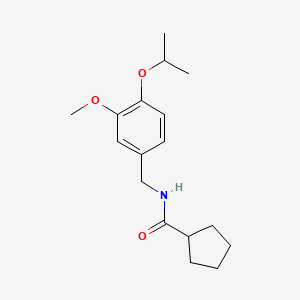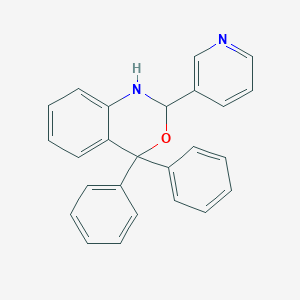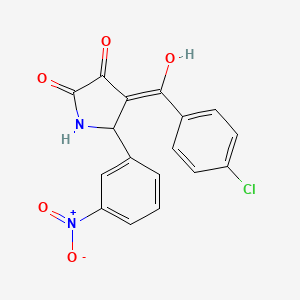![molecular formula C17H16ClNO2 B5440264 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one, commonly known as Clomifene or Clomiphene, is a synthetic nonsteroidal drug that is used in the treatment of infertility in women. It is also used in the treatment of male infertility, oligospermia, and polycystic ovary syndrome.
作用機序
Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomifene has been shown to have a number of biochemical and physiological effects. In women, it increases the number of follicles that develop in the ovaries, which leads to an increase in the chance of ovulation. In men, it increases the production of testosterone, which can improve sperm count and motility. Clomifene has also been shown to have anti-estrogenic effects on the breast tissue, which can reduce the risk of breast cancer.
実験室実験の利点と制限
The advantages of using Clomifene in lab experiments include its ability to induce ovulation in women and increase testosterone production in men. It is also relatively easy to administer and has a low risk of side effects. However, the limitations of using Clomifene in lab experiments include the need for careful monitoring of ovulation and potential side effects such as ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.
将来の方向性
There are several future directions for research on Clomifene. One area of interest is the development of new estrogen receptor modulators that have fewer side effects than Clomifene. Another area of research is the investigation of the effects of Clomifene on other reproductive disorders, such as endometriosis and uterine fibroids. Additionally, more research is needed to fully understand the long-term effects of Clomifene on fertility and overall health.
Conclusion:
In conclusion, Clomifene is a synthetic nonsteroidal drug that is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility. Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of GnRH, FSH, and LH. It has a number of biochemical and physiological effects, including inducing ovulation in women and increasing testosterone production in men. While there are advantages to using Clomifene in lab experiments, there are also limitations and potential side effects that need to be carefully monitored. Future research on Clomifene will focus on developing new estrogen receptor modulators and investigating the effects of Clomifene on other reproductive disorders.
合成法
Clomifene is synthesized by the condensation of 4-chloroacetophenone and 2-aminophenol followed by the reaction with 2-methoxybenzyl chloride. The final product is obtained after recrystallization from ethanol.
科学的研究の応用
Clomifene is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTGJERNIMFX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)

![1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)

![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)